Sodium 4-aminobenzenesulfinate is classified as an organosulfur compound. It is derived from 4-aminobenzenesulfonic acid through the sulfinylation process. The compound has the molecular formula and a CAS number of 15898-44-9 . It is characterized by the presence of both an amino group and a sulfonate group, which contribute to its unique chemical properties.
The synthesis of sodium 4-aminobenzenesulfinate can be achieved through several methods:
These methods yield sodium 4-aminobenzenesulfinate with high purity and stability, making it suitable for further applications.
The molecular structure of sodium 4-aminobenzenesulfinate features a benzene ring substituted with an amino group at the para position and a sulfonate group. The structural formula can be represented as follows:
Key aspects of its molecular structure include:
Sodium 4-aminobenzenesulfinate participates in various chemical reactions:
The mechanism of action for sodium 4-aminobenzenesulfinate primarily involves its interaction with bacterial enzymes. Notably, it targets dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. By inhibiting this enzyme, sodium 4-aminobenzenesulfinate disrupts bacterial growth and proliferation. This mechanism underlines its potential as an antimicrobial agent.
Sodium 4-aminobenzenesulfinate exhibits several notable physical and chemical properties:
Sodium 4-aminobenzenesulfinate finds applications across various fields:
Sodium 4-aminobenzenesulfonate is the systematic IUPAC name for this compound, reflecting its structure featuring an amino group (–NH₂) at the para position relative to the sulfonate (–SO₃⁻Na⁺) substituent on the benzene ring. It is also known as sodium sulfanilate, emphasizing its relationship to sulfanilic acid (4-aminobenzenesulfonic acid) upon which it is derived via neutralization.
This compound has accumulated numerous synonyms across chemical literature and industrial contexts:
Table 1: Common Synonyms of Sodium 4-aminobenzenesulfonate
| Synonym | Context of Use |
|---|---|
| Sulfanilic acid sodium salt | Industrial synthesis |
| Sodium p-aminobenzenesulfonate | Analytical chemistry |
| 4-Sulfoaniline sodium salt | Pharmacopeial standards |
| Sodium sulphanilate | Biochemical research [1] |
| Sodium anilinesulfonate | Regulatory documents [2] |
The molecular formula for the anhydrous form is C₆H₆NNaO₃S, with a molecular weight of 195.17 g/mol [1] [2] [4]. A dihydrate form (C₆H₆NNaO₃S·2H₂O) is also commercially significant, with a molecular weight of 231.20 g/mol [3].
Structural Features:
[Na+].Nc1ccc(cc1)S(=O)(=O)[O-] [5] IGWIEYXEWVUGCK-UHFFFAOYSA-N (anhydrous) [2]; KSVSZLXDULFGDQ-UHFFFAOYSA-M (hydrated) [4] Table 2: Molecular and Structural Properties
| Property | Anhydrous Form | Dihydrate Form |
|---|---|---|
| Molecular Formula | C₆H₆NNaO₃S | C₆H₆NNaO₃S·2H₂O |
| Molecular Weight (g/mol) | 195.17 | 231.20 |
| Density (g/cm³) | 1.512 [1] | Not reported |
| Melting Point | 288°C (decomposes) [1] | Not specified |
| LogP (Partition Coefficient) | -2.02 [4] | Not applicable |
The CAS Registry Number for sodium 4-aminobenzenesulfonate is 515-74-2 (anhydrous form). The dihydrate form is assigned 6106-22-5 [3]. This identifier is universally recognized in chemical databases, regulatory filings, and safety documentation.
Regulatory Status:
Regulatory Applications:
Table 3: Regulatory and Registry Identifiers
| Identifier Type | Value | Source/Context |
|---|---|---|
| CAS Registry Number | 515-74-2 | Universal chemical indexing |
| EINECS (EC Number) | 208-208-5 | EU inventory [1] |
| MDL Number | MFCD00064394 | Lab catalogues [5] |
| UNII | 9YJ2Q81720 | FDA substance registry [4] |
| Hazard Codes | Xi | Safety data sheets [1] |
This structured overview underscores the compound’s unambiguous identification across scientific, industrial, and regulatory domains, leveraging standardized nomenclature, precise structural data, and globally harmonized classification systems.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: